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Abstract
3-Mesitylpyridine, also known as 3-(2,4,6-trimethylphenyl)pyridine, is a sterically hindered

pyridine derivative. While not extensively documented in peer-reviewed literature, its unique

structural features—combining the electron-deficient pyridine core with a bulky, electron-

donating mesityl group—make it a molecule of significant interest. This guide provides a

comprehensive analysis of its known and predicted chemical properties, synthesis, reactivity,

and its strategic application as a synthetic intermediate in medicinal chemistry. By synthesizing

data from patents and analogous structures, this document serves as a foundational resource

for researchers exploring the potential of this and other sterically demanding biaryl compounds.

Core Molecular Structure and Physicochemical
Properties
3-Mesitylpyridine is characterized by a pyridine ring substituted at the 3-position with a mesityl

(2,4,6-trimethylphenyl) group. This substitution pattern dictates its chemical behavior, creating a

unique interplay of steric and electronic effects.
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Structural Analysis: The Impact of Steric Hindrance
The defining feature of 3-Mesitylpyridine is the steric clash between the ortho-methyl groups

of the mesityl ring and the hydrogen atoms at the 2- and 4-positions of the pyridine ring. This

interaction forces a significant dihedral angle between the two aromatic rings, preventing

planarity. This twisted conformation is critical, as it modulates the electronic communication

between the rings and presents a distinct three-dimensional profile, a valuable attribute in

designing molecules for specific biological targets.

Furthermore, the bulky mesityl group sterically shields the nitrogen atom of the pyridine ring.

This hindrance significantly impacts the nitrogen's ability to act as a nucleophile or a ligand for

large metal centers, a key consideration for its application in catalysis and coordination

chemistry.[1][2][3]

Caption: Key structural features of 3-Mesitylpyridine.

Physicochemical Data
Publicly available, experimentally determined data for 3-Mesitylpyridine is limited. The

following table consolidates known information with predicted values based on its structure and

comparison with analogs like 3-methylpyridine and 2,4,6-trimethylpyridine (collidine).[4]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1633109/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-3-mesitylpyridine-cas-75601-34-2
https://pubmed.ncbi.nlm.nih.gov/38781114/
https://www.researchgate.net/publication/380840990_Reactivity_and_Steric_Parameters_from_2D_to_3D_Bulky_Pyridines_Increasing_Steric_Demand_at_Nitrogen_with_Chiral_Azatriptycenes
https://www.researchgate.net/publication/380823058_Reactivity_and_Steric_Parameters_from_2D_to_3D_Bulky_Pyridines_Increasing_Steric_Demand_at_Nitrogen_with_Chiral_Azatriptycenes
https://www.benchchem.com/product/b1633109/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-3-mesitylpyridine-cas-75601-34-2
https://www.benchchem.com/product/b1633109/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-3-mesitylpyridine-cas-75601-34-2
https://www.thegoodscentscompany.com/data/rw1162691.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1633109?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source/Method

CAS Number 75601-34-2 Registry

Molecular Formula C₁₄H₁₅N -

Molecular Weight 197.28 g/mol Calculated

Appearance

Predicted: Colorless to pale

yellow liquid or low-melting

solid

Analogy

Boiling Point Predicted: > 200 °C Extrapolation from analogs

Solubility

Predicted: Soluble in common

organic solvents (e.g., DCM,

Ether, Toluene). Low solubility

in water.

Structural Analogy

pKa (of conjugate acid) Predicted: 4.5 - 5.5

Analogy (less basic than

pyridine due to steric

hindrance)

Synthesis and Manufacturing
The primary and most effective method for synthesizing 3-Mesitylpyridine is through

palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of biaryl

C-C bonds.[5]

Recommended Synthetic Protocol: Suzuki-Miyaura
Coupling
The Suzuki-Miyaura coupling provides a high-yielding and functional-group-tolerant route to 3-
Mesitylpyridine. The reaction couples a pyridine electrophile (3-halopyridine) with a mesityl

nucleophile (mesitylboronic acid).[6][7]

Reaction: 3-Bromopyridine + Mesitylboronic Acid → 3-Mesitylpyridine

Detailed Experimental Protocol:
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Reactor Setup: To a dry, three-necked flask equipped with a reflux condenser, magnetic

stirrer, and nitrogen inlet, add 3-bromopyridine (1.0 eq), mesitylboronic acid (1.2 eq), and a

palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

Solvent and Base Addition: Add a suitable solvent system, typically a mixture of toluene and

water (e.g., 4:1 v/v), followed by an aqueous solution of a base, such as sodium carbonate

(Na₂CO₃, 2.0-3.0 eq) or potassium phosphate (K₃PO₄, 2.0-3.0 eq). The base is crucial for

the transmetalation step of the catalytic cycle.

Reaction Execution: Purge the flask with nitrogen for 15-20 minutes to ensure an inert

atmosphere. Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

Monitor the reaction progress by TLC or GC-MS.

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute

with water and extract the product with an organic solvent (e.g., ethyl acetate or

dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), and concentrate under reduced pressure.

Isolation: Purify the crude product by flash column chromatography on silica gel using a

hexane/ethyl acetate gradient to yield pure 3-Mesitylpyridine.

Causality and Optimization:

Choice of Halide: 3-Bromopyridine is often preferred over 3-chloropyridine due to its higher

reactivity in the oxidative addition step.

Catalyst System: While Pd(PPh₃)₄ is robust, other catalysts like Pd(OAc)₂ with a phosphine

ligand (e.g., SPhos, XPhos) can offer improved yields and lower catalyst loadings, especially

for challenging couplings.[7]

Base Selection: The choice of base can significantly influence the reaction rate and yield.

K₃PO₄ is often effective for pyridine boronic acids, which can be prone to protodeboronation.

[8]

Caption: Recommended workflow for Suzuki-Miyaura synthesis of 3-Mesitylpyridine.

Predicted Reactivity and Applications
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The chemical reactivity of 3-Mesitylpyridine is a direct consequence of its unique structure.

Reactivity of the Pyridine Nitrogen
Basicity and Nucleophilicity: The steric bulk of the mesityl group significantly hinders the

accessibility of the nitrogen's lone pair. Consequently, 3-Mesitylpyridine is expected to be a

weaker base and a much poorer nucleophile than less substituted pyridines like 3-

methylpyridine.[9] This property makes it a candidate for a non-coordinating base in

reactions where the basicity is required but coordination to metal centers or electrophiles is

undesirable.[10]

Ligand Properties: While coordination to small electrophiles like a proton is possible, its

ability to act as a ligand for transition metals is severely diminished.[11] This can be

advantageous in catalytic systems where the pyridine moiety is intended as a structural

element rather than a coordinating one.

Reactivity of the Aromatic Rings
Pyridine Ring: The pyridine ring is electron-deficient and generally resistant to electrophilic

aromatic substitution.[12] Any such reaction would likely occur at the 5-position, which is

meta to the nitrogen and least sterically hindered. Conversely, the ring is activated towards

nucleophilic aromatic substitution, although this is less common without a leaving group

present.

Mesityl Ring: The mesityl ring is electron-rich due to the three methyl groups and is activated

towards electrophilic aromatic substitution at the positions ortho and para to the pyridine

substituent (i.e., the 3- and 5-positions of the mesityl ring).

Application in Drug Discovery and Development
The most significant documented application of 3-Mesitylpyridine is as a key intermediate in

the synthesis of antagonists for the vanilloid receptor 1 (VR1 or TRPV1). This receptor is a

target for the development of novel analgesic drugs.

In this context, the 3-Mesitylpyridine scaffold serves several strategic purposes:
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Structural Rigidity: The twisted, non-planar conformation provides a rigid and well-defined

three-dimensional shape, which can lead to higher binding affinity and selectivity for a protein

target.

Modulation of Physicochemical Properties: The bulky, lipophilic mesityl group can be used to

tune properties like solubility, metabolic stability, and cell permeability.

Vectorial Projection: It acts as a scaffold to project other functional groups into specific

regions of a receptor's binding pocket.

Key Structural Features

Resulting Chemical Properties

Strategic Applications in Drug Design

3-Mesitylpyridine
Core Structure
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Caption: Logic flow from structure to application in drug discovery.

Self-Validating Characterization Protocol
For any researcher synthesizing or using 3-Mesitylpyridine, rigorous analytical

characterization is essential to confirm identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Predicts distinct signals: a singlet for the six ortho-methyl protons (δ ≈ 2.0-2.2

ppm), a singlet for the para-methyl proton (δ ≈ 2.3-2.4 ppm), a singlet for the two meta-

protons of the mesityl ring (δ ≈ 6.9-7.1 ppm), and characteristic signals for the four

pyridine protons in the aromatic region (δ ≈ 7.2-8.8 ppm).

¹³C NMR: Will show the expected number of signals for the 14 carbon atoms, with distinct

chemical shifts for the methyl carbons, the quaternary carbons of the mesityl ring, and the

carbons of the pyridine ring.

Mass Spectrometry (MS):

Electrospray ionization (ESI) should show a prominent protonated molecular ion [M+H]⁺ at

m/z 198.29.

Electron ionization (EI) will show the molecular ion [M]⁺ at m/z 197.28, along with

characteristic fragmentation patterns. The EPA/NIH Mass Spectral Data Base lists a

spectrum for CAS 75601-34-2.[13]

Infrared (IR) Spectroscopy: Key stretches would include C-H stretching from the aromatic

and methyl groups (~2900-3100 cm⁻¹), and C=C/C=N aromatic ring stretches (~1400-1600

cm⁻¹).

Conclusion
3-Mesitylpyridine (CAS 75601-34-2) represents a class of sterically demanding building

blocks with significant, yet underexplored, potential. While its primary documented utility lies as

an intermediate in pharmaceutical research, its unique properties—stemming from the interplay

of a bulky mesityl group and a pyridine core—suggest broader applications as a non-

coordinating base or a specialized ligand. The synthetic accessibility via robust methods like

the Suzuki-Miyaura coupling ensures that this molecule is readily available for further

investigation. This guide provides the foundational knowledge for scientists to confidently

synthesize, characterize, and strategically deploy 3-Mesitylpyridine in their research

endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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